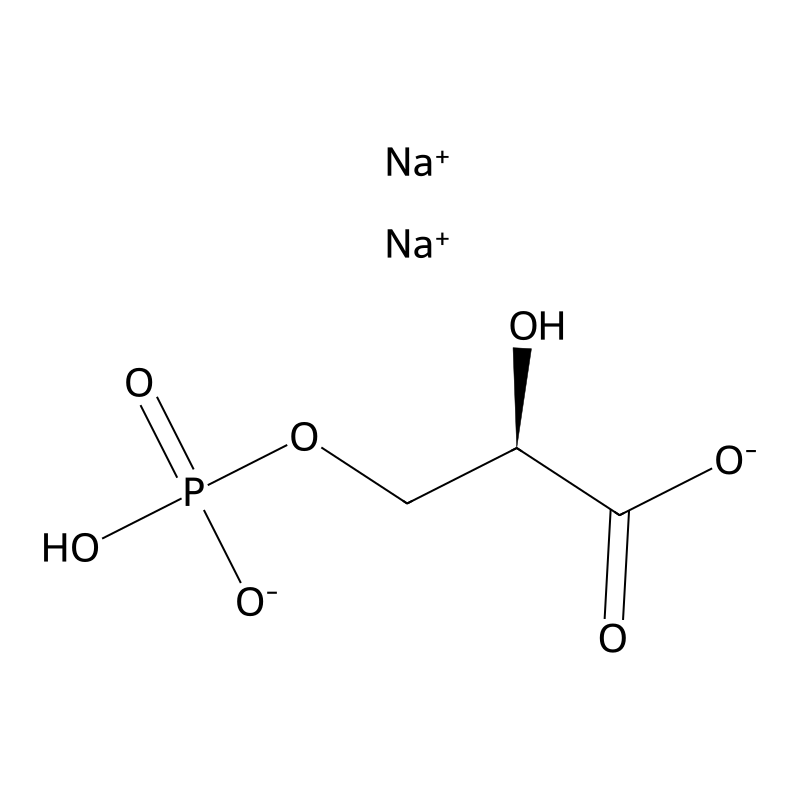

D-(-)-3-Phosphoglyceric acid disodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-(-)-3-Phosphoglyceric acid disodium (CAS: 80731-10-8) is a highly purified, water-soluble salt of a central metabolic intermediate in both glycolysis and the Calvin-Benson cycle . Supplied as a stable crystalline solid (≥93-95% purity), it is the standard substrate for quantifying the activity of phosphoglycerate kinase (PGK), phosphoglycerate mutase (PGM), and ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) . For procurement and laboratory management, the disodium salt is prioritized over alternative forms due to its immediate solubility in standard biological buffers (up to 50 mg/mL) and its lack of heavy metal counterions, which ensures seamless integration into coupled enzymatic assays without requiring pre-treatment [1].

Substituting the disodium salt with the free acid or barium salt forms of 3-phosphoglyceric acid introduces significant workflow bottlenecks and assay artifacts. The free acid form is highly hygroscopic and syrupy, making precise gravimetric measurement nearly impossible for quantitative standard curves . While the barium salt is historically used for bulk isolation, barium ions are toxic to many enzymes, precipitate readily with sulfate-based buffers, and interfere with the magnesium-ATP complexes required by kinases [1]. Consequently, utilizing the barium salt requires a time-consuming cation-exchange resin protocol (e.g., Dowex 50) to remove Ba2+ before the substrate can be introduced to an assay [2]. The disodium salt bypasses these issues entirely, offering immediate usability and reliable stoichiometry.

Aqueous Solubility and Direct Buffer Compatibility

The disodium salt of 3-PGA exhibits exceptional aqueous solubility, easily achieving concentrations of 50 mg/mL in water or standard phosphate-buffered saline (PBS) at pH 7.2 as a clear, colorless solution . In stark contrast, the barium salt has very low aqueous solubility and typically requires dissolution in strong acids (e.g., 2N HCl) followed by neutralization and cation exchange [1]. This high solubility of the disodium form allows for the immediate preparation of concentrated stock solutions (e.g., 0.1 M) required for coupled enzyme assays without intermediate purification steps [2].

| Evidence Dimension | Aqueous solubility and preparation requirements |

| Target Compound Data | 50 mg/mL in H2O; directly soluble in PBS (pH 7.2) |

| Comparator Or Baseline | 3-Phosphoglyceric acid barium salt (requires 2N HCl dissolution and cation exchange) |

| Quantified Difference | Direct dissolution vs. multi-step acid/resin extraction |

| Conditions | Standard laboratory preparation at room temperature |

Eliminates the need for hazardous acid dissolution and time-consuming cation-exchange chromatography, drastically reducing reagent preparation time.

Enzymatic Assay Compatibility and Kinase Activity

In standardized assays for phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the disodium salt is explicitly required to maintain optimal enzyme kinetics [1]. The sodium counterions do not interfere with the critical Mg2+-ATP complexes necessary for PGK activity. Conversely, heavy metal salts like barium can precipitate with sulfate ions in ammonium sulfate enzyme suspensions or directly inhibit magnesium-dependent kinases . Standard protocols dictate the use of 0.1 M 3-PGA disodium salt to ensure uninhibited specific activity (e.g., ≥500 units/mg protein for PGK) [2].

| Evidence Dimension | Counterion interference in Mg2+-dependent kinase assays |

| Target Compound Data | Non-inhibitory (Na+); supports full PGK specific activity (≥500 U/mg) |

| Comparator Or Baseline | Barium salt (Ba2+ precipitates sulfate buffers and competes/interferes with Mg2+) |

| Quantified Difference | 100% assay compatibility vs. high risk of precipitation/inhibition |

| Conditions | PGK/GAPDH coupled enzymatic assays with MgSO4 and ATP |

Ensures reproducible baseline kinetics and prevents artifactual enzyme inhibition in high-throughput metabolic assays.

Long-Term Storage Stability and Gravimetric Precision

D-(-)-3-Phosphoglyceric acid disodium is supplied as a stable crystalline solid that maintains ≥90% purity for at least 4 years when stored at -20°C . This crystalline nature allows for highly precise gravimetric weighing when preparing standard curves for metabolomics. In contrast, the free acid form of 3-phosphoglyceric acid is highly hygroscopic and prone to forming a thick syrup, which severely compromises weighing accuracy and accelerates hydrolytic degradation . The disodium salt thus provides a reliable, long-term standard for analytical biochemistry .

| Evidence Dimension | Physical state and storage stability |

| Target Compound Data | Stable crystalline solid; ≥4 years stability at -20°C |

| Comparator Or Baseline | Free acid form (hygroscopic, syrupy, difficult to weigh) |

| Quantified Difference | Precise gravimetric handling vs. variable water absorption |

| Conditions | Long-term storage at -20°C and standard laboratory weighing |

Allows for precise weighing and long-term storage, which is critical for reproducible standard curve generation and quantitative metabolic profiling.

Standard Substrate for Phosphoglycerate Kinase (PGK) Assays

Because the disodium salt does not introduce inhibitory heavy metals, it is the premier choice for formulating 0.1 M stock solutions used in PGK and GAPDH coupled assays. It ensures that Mg2+-ATP complexes remain stable and soluble, allowing for accurate quantification of specific enzyme activity in both research and industrial quality control settings [1].

Metabolomic Profiling and Standard Curve Generation

The stable, crystalline nature of the disodium salt allows for precise gravimetric measurement, making it the ideal analytical standard for LC-MS/MS and NMR-based metabolomics. Unlike the hygroscopic free acid, the disodium salt ensures reproducible standard curves for quantifying glycolytic and Calvin cycle intermediates in cellular extracts .

Cell-Free Protein Synthesis (CFPS) Energy Regeneration

In CFPS systems that utilize glycolytic intermediates for ATP regeneration, 3-PGA disodium salt serves as a highly soluble, non-toxic energy source. Its high aqueous solubility allows for the preparation of concentrated energy buffers without the risk of precipitating essential magnesium or potassium salts required for ribosomal translation [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types